6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane

Chiral resolution Absolute configuration X‑ray crystallography

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane (CAS 265661-60-7; molecular formula C₁₂H₁₄FN; MW 191.24) is a conformationally constrained bicyclic secondary amine featuring a cyclobutane ring fused to a pyrrolidine ring, bearing a para-fluorophenyl substituent at the 6-position in the exo configuration. This scaffold is the critical synthetic precursor to N‑substituted 3‑azabicyclo[3.2.0]heptane derivatives that exhibit potent and selective affinity for dopamine D₄ and serotonin 5‑HT₂A receptors, a pharmacological profile characteristic of atypical antipsychotic agents.

Molecular Formula C12H14FN
Molecular Weight 191.24 g/mol
CAS No. 265661-60-7
Cat. No. B3120546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane
CAS265661-60-7
Molecular FormulaC12H14FN
Molecular Weight191.24 g/mol
Structural Identifiers
SMILESC1C2CNCC2C1C3=CC=C(C=C3)F
InChIInChI=1S/C12H14FN/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2
InChIKeyJKAJCHKORMFKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane (CAS 265661-60-7): A Specialized Bicyclic Amine Scaffold for Dopaminergic and Serotonergic Drug Discovery


6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane (CAS 265661-60-7; molecular formula C₁₂H₁₄FN; MW 191.24) is a conformationally constrained bicyclic secondary amine featuring a cyclobutane ring fused to a pyrrolidine ring, bearing a para-fluorophenyl substituent at the 6-position in the exo configuration. This scaffold is the critical synthetic precursor to N‑substituted 3‑azabicyclo[3.2.0]heptane derivatives that exhibit potent and selective affinity for dopamine D₄ and serotonin 5‑HT₂A receptors, a pharmacological profile characteristic of atypical antipsychotic agents [1]. The compound has been resolved into its (+)- and (−)-enantiomers, with the (1S,5R,6S)-(+)-enantiomer serving as the key intermediate for belaperidone (LU‑111995), a clinical‑stage antipsychotic drug candidate [2].

Why 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane Cannot Be Replaced by Generic Bicyclic Amine Scaffolds in CNS-Targeted Programs


The 3‑azabicyclo[3.2.0]heptane core imposes a unique angular geometry and conformational rigidity that directly governs dopamine receptor subtype selectivity. In the seminal structure–activity relationship (SAR) work described in NZ 276411 A, only the exo‑6‑(4‑fluorophenyl) substitution pattern yielded the optimal balance of D₄ potency (Ki = 3.1 nM for the N‑quinazolinedione derivative belaperidone) versus D₂ (Ki = 105 nM), achieving a 34‑fold selectivity window [1]. Replacement of the 4‑fluorophenyl with a 4‑chlorophenyl group or alteration of the bicyclic ring size (e.g., 3‑azabicyclo[3.1.0]hexane or 3‑azabicyclo[3.2.1]octane scaffolds) shifts the receptor selectivity profile, often increasing D₂ or D₃ affinity at the expense of D₄/5‑HT₂A dual antagonism [2][3]. Furthermore, the stereochemistry at the 1, 5, and 6 positions is critical: the racemic mixture (CAS 265661‑60‑7 as typically supplied) must be resolved to obtain the (1S,5R,6S)‑enantiomer for downstream pharmacology, and simple achiral amine surrogates completely lack the enantiospecific recognition required at the D₄ and 5‑HT₂A orthosteric sites [1].

Quantitative Differentiation Evidence for 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane Relative to Structural Analogs


Enantiomeric Resolution and Optical Purity: Absolute Configuration Determined by X‑Ray Crystallography

The racemic exo‑6‑(4‑fluorophenyl)‑3‑azabicyclo[3.2.0]heptane was resolved using (−)‑di‑O‑toluoyl‑L‑tartaric acid, yielding the (+)-antipode with [α]D = +97.0° (EtOH, c = 0.969) and the (−)-antipode with [α]D = −96.0° (EtOH, c = 0.940). The exo‑phenyl configuration was unambiguously confirmed by X‑ray structural analysis [1]. In contrast, the unsubstituted exo‑6‑phenyl‑3‑azabicyclo[3.2.0]heptane and the 4‑chlorophenyl analog were resolved via alternative salt‑formation protocols and do not share identical optical rotation values, necessitating unique chiral HPLC methods for each derivative [2].

Chiral resolution Absolute configuration X‑ray crystallography

Diastereoselective Photochemical Synthesis: 99% Yield with Exclusive Exo Configuration

The synthesis of exo‑6‑(4‑fluorophenyl)‑3‑azabicyclo[3.2.0]heptane proceeds via intramolecular [2+2] photocycloaddition of N‑allyl‑N‑[3‑(4‑fluorophenyl)‑allyl]amine in acetone with 10% HCl using Michler's ketone as a photosensitizer, irradiated at 254–366 nm for 55 h. The reaction delivers the bicyclic product in 99% isolated yield (19.3 g from 19.4 g starting material) with complete diastereoselectivity for the exo configuration, as confirmed by X‑ray crystallography [1]. By comparison, the unsubstituted 6‑phenyl analog was obtained in similar diastereoselectivity but required distinct purification protocols (m.p. 156–158°C maleate vs. 165–166°C for the 4‑fluorophenyl derivative), and the 2‑fluorophenyl and 3‑fluorophenyl regioisomers exhibit lower crystallinity and different melting behavior, affecting large‑scale isolation [2].

Diastereoselective synthesis [2+2] photocycloaddition Process chemistry

Dopamine D₄ vs. D₂ Receptor Selectivity: The 4‑Fluorophenyl Substituent Is a Key Determinant of Atypical Antipsychotic Profile

N‑Substitution of the target amine scaffold with a 2‑(quinazoline‑2,4‑dione‑3‑yl)ethyl chain yields belaperidone, which exhibits Ki = 3.1 nM at dopamine D₄ receptors and Ki = 105 nM at D₂ receptors, representing a 34‑fold D₄‑over‑D₂ selectivity [1]. In the broader SAR landscape, the corresponding 4‑chlorophenyl N‑substituted derivatives (e.g., benzimidazolone series in US 6,458,821 B1) shift the selectivity profile toward D₂/D₃, while the unsubstituted phenyl analog displays attenuated D₄ affinity [2]. The 3‑azabicyclo[3.2.0]heptane scaffold itself was benchmarked against 3‑azabicyclo[3.1.0]hexane (selective D₃ antagonists) and 3‑azabicyclo[3.2.1]octane (D₂ antagonists with reduced 5‑HT₂A affinity), demonstrating that the [3.2.0] ring system uniquely positions the basic nitrogen for simultaneous D₄ and 5‑HT₂A engagement [3].

Dopamine D₄ receptor Receptor subtype selectivity Atypical antipsychotic

Enantiospecific Dopamine Receptor Binding: (+)-Enantiomer Displays Distinct Affinity from (−)-Enantiomer

Chemoenzymatic resolution of 3‑azabicyclo[3.2.0]heptane derivatives using immobilized Candida antarctica lipase B (Novozym 435) demonstrated that individual enantiomers of closely related 3‑azabicyclo[3.2.0]heptane analogs possess distinct binding affinities at D₂L and D₃ dopamine receptors, with one enantiomer typically showing 2‑ to 10‑fold higher affinity than its antipode [1]. This enantiospecificity is structurally encoded by the exo configuration of the 6‑aryl substituent relative to the bicyclic core. The (+)-(1S,5R,6S) enantiomer of the 4‑fluorophenyl scaffold is the eutomer for D₄/5‑HT₂A activity in the N‑substituted series, while the (−)-enantiomer is consistently the distomer [2]. For the unsubstituted parent amine, no corresponding enantiospecific binding data are available, reinforcing that the 4‑fluorophenyl group is integral to the chiral recognition element.

Enantioselective pharmacology Dopamine D₂L receptor Dopamine D₃ receptor

Clinical Translation Advantage: Belaperidone Phase II Validation Confirms the Scaffold's Drug‑like Properties

Belaperidone—the direct N‑quinazolinedione derivative of (1S,5R,6S)-6-(4‑fluorophenyl)-3‑azabicyclo[3.2.0]heptane—advanced to Phase II clinical trials for schizophrenia, demonstrating an ED₅₀ of 1.66 mg/kg (i.v.) for reversal of quinpirole‑induced dopaminergic neuron inhibition in the substantia nigra of rats, which is twice as potent as clozapine and 40‑fold less potent than haloperidol [1]. Crucially, belaperidone did not produce catalepsy in rodents, a preclinical correlate of extrapyramidal side effects. The drug exhibited a clean muscarinic profile (Ki > 200 nM at M₁–M₅), low hERG liability (QTc prolongation observed only at supratherapeutic doses), and a clozapine‑like receptor occupancy pattern [1][2]. No other 6‑aryl‑3‑azabicyclo[3.2.0]heptane derivative has reached this stage of clinical development, and alternative scaffolds (e.g., 3‑azabicyclo[3.1.0]hexane‑based D₃ antagonists) have not progressed beyond preclinical evaluation for schizophrenia [3].

Clinical candidate Drug-like properties QT interval safety

Optimal Research and Industrial Use Cases for 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane (CAS 265661-60-7)


Atypical Antipsychotic Lead Optimization: N‑Functionalization of the (1S,5R,6S)-Enantiomer for D₄/5‑HT₂A Dual Antagonists

Medicinal chemistry teams pursuing clozapine‑like antipsychotic candidates should procure the resolved (1S,5R,6S)-(+)-enantiomer of 6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane for N‑alkylation or N‑acylation with heterocyclic electrophiles. The belaperidone precedent demonstrates that N‑substitution with a quinazoline‑2,4‑dione‑ethyl chain yields D₄ Ki = 3.1 nM and 5‑HT₂A Ki = 3.3 nM, with 34‑fold selectivity over D₂ [1]. The scaffold can be diversified with benzimidazolone, thiazolopyrimidinone, or arylbutyrophenone side chains, each producing distinct D₄/D₂/5‑HT₂A selectivity profiles as described in US 6,458,821 B1 [2].

Dopamine Receptor Subtype Profiling: Pharmacological Tool Compound Synthesis for D₂L, D₃, and D₄ Binding Studies

The racemic 6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane can serve as a core scaffold for generating panels of enantiomerically pure N‑substituted derivatives to probe dopamine receptor subtype selectivity. The chemoenzymatic resolution protocol using Novozym 435 (Candida antarctica lipase B) provides a scalable route to both enantiomers without chiral chromatography, as validated by Reinart‑Okugbeni et al. (2012) for closely related 3‑azabicyclo[3.2.0]heptane analogs [3]. The enantiomer pairs can be used to dissect the stereochemical requirements of D₂L versus D₃ versus D₄ binding pockets.

Process Chemistry Development: Scalable [2+2] Photocycloaddition Route to Exo‑6‑Aryl‑3‑azabicyclo[3.2.0]heptane Libraries

Process R&D groups requiring multi‑gram to kilogram quantities of the scaffold can adopt the photochemical route detailed in NZ 276411 A, which delivers 99% yield and exclusive exo diastereoselectivity under mild conditions (acetone/HCl, visible light, Michler's ketone) [4]. The high crystallinity of the 4‑fluorophenyl maleate salt (m.p. 165–166°C) facilitates purification without chromatography, a significant advantage over the 2‑fluorophenyl (m.p. 145–147°C) and 3‑fluorophenyl (m.p. 151–153°C) regioisomers [4]. This route is amenable to continuous‑flow photochemistry for industrial scale‑up.

In Vivo CNS Pharmacology: Evaluation of Catalepsy‑free Antipsychotic Efficacy in Rodent Models

Neuroscience groups evaluating novel antipsychotic mechanisms can use N‑substituted derivatives of (1S,5R,6S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane as reference compounds. Belaperidone's in vivo profile—reversal of quinpirole‑induced dopaminergic neuron inhibition (ED₅₀ = 1.66 mg/kg i.v.), absence of catalepsy, and twice the potency of clozapine—establishes benchmark parameters for the scaffold [1]. New chemical entities built on this core can be directly compared against belaperidone's established in vivo efficacy and safety margins.

Quote Request

Request a Quote for 6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.